Chemical structure and properties of 2-Bromo-3-(ethoxymethoxy)pyridine
Chemical structure and properties of 2-Bromo-3-(ethoxymethoxy)pyridine
An In-Depth Technical Guide to 2-Bromo-3-(methoxymethoxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery
Abstract and Strategic Importance
In the landscape of modern pharmaceutical and agrochemical research, pyridine derivatives are indispensable scaffolds, forming the core of numerous biologically active molecules.[1] 2-Bromo-3-(methoxymethoxy)pyridine has emerged as a high-value, bifunctional building block for synthetic chemists.[2] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a C-2 bromine atom, which is a prime handle for metal-catalyzed cross-coupling reactions, and a C-3 methoxymethyl (MOM) ether, a stable protecting group for the corresponding phenol that can be selectively removed under mild acidic conditions.[2] This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, predicted analytical characteristics, and its versatile applications in complex molecule synthesis, offering researchers a practical resource for leveraging this intermediate in drug discovery programs.
Chemical Identity and Physicochemical Properties
A clear understanding of a reagent's fundamental properties is the bedrock of its effective use in synthesis. The key identifiers and physical characteristics of 2-Bromo-3-(methoxymethoxy)pyridine are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 162271-10-5 | [2][3][4] |
| Molecular Formula | C₇H₈BrNO₂ | [2][3][5] |
| Molecular Weight | 218.05 g/mol | [2][3] |
| IUPAC Name | 2-bromo-3-(methoxymethoxy)pyridine | [3] |
| SMILES | COCOC1=C(N=CC=C1)Br | [3][5] |
| InChI Key | CATUEJFGWSUPBV-UHFFFAOYSA-N | [3][5] |
| Purity (Typical) | ≥96% | [2][3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere, sealed in a dry environment. Requires cold-chain transportation. | [2][4] |
Synthesis and Mechanistic Considerations
The most common and logical route to 2-Bromo-3-(methoxymethoxy)pyridine is through the protection of the hydroxyl group of its precursor, 2-bromo-3-hydroxypyridine. The choice of the MOM group is strategic; it is stable to a wide range of nucleophilic and organometallic reagents frequently used in subsequent cross-coupling steps.
Synthetic Workflow Diagram
Caption: Figure 1: Synthesis workflow for MOM protection.
Detailed Experimental Protocol
This protocol is a self-validating system based on established chemical principles for MOM ether formation.
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Inert Atmosphere Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromo-3-hydroxypyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
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Base Addition: Cool the solution to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise. The causality here is the use of a bulky, non-nucleophilic base to deprotonate the phenol without competing in the subsequent substitution reaction.
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Reagent Addition: Add methoxymethyl chloride (MOM-Cl, 1.2 eq) dropwise to the stirred solution at 0°C. Caution: MOM-Cl is a carcinogen and must be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, visualizing with UV light and/or potassium permanganate stain. The disappearance of the starting material and the appearance of a new, higher Rf spot indicates product formation.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.
Spectroscopic and Analytical Characterization (Predicted)
While specific experimental spectra are not publicly available, the structure of 2-Bromo-3-(methoxymethoxy)pyridine allows for a reliable prediction of its key analytical signatures.
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¹H NMR (400 MHz, CDCl₃):
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δ ~8.05 ppm (dd, 1H, Pyridine H6)
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δ ~7.50 ppm (dd, 1H, Pyridine H4)
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δ ~7.10 ppm (t, 1H, Pyridine H5)
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δ ~5.25 ppm (s, 2H, -O-CH₂-O-)
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δ ~3.50 ppm (s, 3H, -O-CH₃)
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-
¹³C NMR (101 MHz, CDCl₃): Seven distinct signals are expected.
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~152 ppm (C-OAr)
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~145 ppm (C-Br)
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~142 ppm (Ar C-H)
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~125 ppm (Ar C-H)
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~120 ppm (Ar C-H)
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~95 ppm (-O-CH₂-O-)
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~56 ppm (-O-CH₃)
-
-
Mass Spectrometry (EI): The molecular ion (M⁺) will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 217 and 219.
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Infrared (IR) Spectroscopy: Key stretches would include C-O ether bonds (~1150-1085 cm⁻¹), aromatic C=C and C=N bonds (~1600-1450 cm⁻¹), and aromatic C-H bonds (~3100-3000 cm⁻¹).
Reactivity and Applications in Organic Synthesis
The utility of 2-Bromo-3-(methoxymethoxy)pyridine stems from its design as a bifunctional intermediate, allowing for sequential and controlled modifications.
The C-2 Bromine: A Handle for C-C and C-N Bond Formation
The bromine atom at the 2-position of the pyridine ring is activated for a variety of palladium-catalyzed cross-coupling reactions. This position readily undergoes oxidative addition to a Pd(0) catalyst, initiating catalytic cycles such as the Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Negishi couplings.[2] This enables the facile introduction of a wide range of aryl, heteroaryl, alkyl, or amino substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).
The C-3 MOM Ether: A Masked Phenol
The MOM ether serves as a robust protecting group for the 3-hydroxy functionality.[2] It is stable to the often basic or organometallic conditions of cross-coupling reactions performed at the C-2 position. Once the desired modification at C-2 is complete, the MOM group can be efficiently cleaved under mild acidic conditions (e.g., HCl in methanol or p-toluenesulfonic acid) to unmask the phenol. This revealed hydroxyl group can then be used for further functionalization, such as etherification, esterification, or as a key hydrogen bond donor in a final drug candidate.
Application Workflow: Suzuki-Miyaura Coupling
Caption: Figure 2: Application in a sequential Suzuki coupling and deprotection.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent.
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Hazard Identification: 2-Bromo-3-(methoxymethoxy)pyridine is classified with GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3][4] The signal word is "Warning".[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a fully buttoned lab coat.[6] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes.[8] Do not breathe dust.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for chemical reagents.[2][4] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is required.[4]
Conclusion
2-Bromo-3-(methoxymethoxy)pyridine is a testament to the power of strategic molecular design. By incorporating two orthogonally reactive sites—a bromine atom for cross-coupling and a protected phenol—it provides a streamlined pathway to complex, highly functionalized pyridine scaffolds. Its stability, predictable reactivity, and commercial availability make it an exceptionally valuable tool for medicinal chemists and researchers in the field of drug development, accelerating the synthesis of novel molecular entities with therapeutic potential.
References
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PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. Retrieved from [Link]
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University of Washington. (n.d.). Standard Operating Procedure (SOP) for Pyridine. Retrieved from [Link]
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PubChemLite. (2025). 2-bromo-3-(methoxymethoxy)pyridine (C7H8BrNO2). PubChemLite. Retrieved from [Link]
- Google Patents. (2016).CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
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PubChem. (2025). 2-Bromo-3-(bromomethyl)pyridine | C6H5Br2N | CID 10901078. PubChem. Retrieved from [Link]
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U.S. EPA. (n.d.). 2-(3-Bromophenoxy)pyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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Shiao, M.-J., & Tarng, K.-Y. (1990). A Facile Synthesis of Bromo-2-alkoxypyridines. HETEROCYCLES, 31(5). Retrieved from [Link]
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PubChem. (2025). 2-Bromo-3-(3-methoxy-2-pyridinyl)pyridine | C11H9BrN2O. PubChem. Retrieved from [Link]
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Zhuo, J.-C., & Wyler, H. (1997). Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide. Molecules, 2(7), M23. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Heterocyclic Intermediates in Modern Drug Discovery. Retrieved from [Link]
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Chemsrc. (2025). 2-Bromo-3-propylpyridine | CAS#:1417518-84-3. Chemsrc. Retrieved from [Link]
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MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI. Retrieved from [Link]
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ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Retrieved from [Link]
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